molecular formula C20H14N2 B11715921 5-Phenyl-5,10-dihydroindolo[3,2-b]indole

5-Phenyl-5,10-dihydroindolo[3,2-b]indole

Cat. No.: B11715921
M. Wt: 282.3 g/mol
InChI Key: STNNPBPKUZWTIE-UHFFFAOYSA-N
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Description

5-Phenyl-5,10-dihydroindolo[3,2-b]indole is an organic compound with the molecular formula C20H14N2 It is a member of the indole family, characterized by a fused ring structure that includes both benzene and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5,10-dihydroindolo[3,2-b]indole typically involves a multi-step process. One common method includes the site-selective palladium-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole, followed by cyclization through two-fold palladium-catalyzed carbon-nitrogen coupling with amines . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5,10-dihydroindolo[3,2-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-Phenyl-5,10-dihydroindolo[3,2-b]indole has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Phenyl-5,10-dihydroindolo[3,2-b]indole exerts its effects involves its interaction with molecular targets and pathways. Its structure allows it to participate in electron transfer processes, making it useful in optoelectronic applications. In biological systems, it may interact with enzymes or receptors, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-5,10-dihydroindolo[3,2-b]indole is unique due to its specific phenyl substitution, which enhances its electronic properties and makes it particularly suitable for applications in optoelectronics and as a potential therapeutic agent.

Properties

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

10-phenyl-5H-indolo[3,2-b]indole

InChI

InChI=1S/C20H14N2/c1-2-8-14(9-3-1)22-18-13-7-5-11-16(18)19-20(22)15-10-4-6-12-17(15)21-19/h1-13,21H

InChI Key

STNNPBPKUZWTIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4

Origin of Product

United States

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